molecular formula C9H13FN2 B179834 4-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine CAS No. 153877-87-3

4-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine

Cat. No.: B179834
CAS No.: 153877-87-3
M. Wt: 168.21 g/mol
InChI Key: XAJNISZBIJDONJ-UHFFFAOYSA-N
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Description

4-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine is a fluorinated and N-alkylated ortho-phenylenediamine that serves as a critical precursor in medicinal chemistry for the construction of the benzimidazole pharmacophore . The benzimidazole nucleus is a privileged structure in drug discovery due to its ability to interact with biological targets through hydrogen bonding, π–π stacking, and metal ion interactions . This compound enables the synthesis of novel benzimidazole derivatives for oncology research, as these heterocyclic compounds exhibit a wide range of biological activities, including DNA interaction, and inhibition of enzymes like topoisomerase II (Topo II), which are crucial cellular targets in cancer progression . The structural flexibility of the resulting benzimidazole derivatives allows for the exploration of structure-activity relationships (SAR) to optimize anticancer activity, potency, and selectivity . Furthermore, as an ortho-phenylenediamine derivative, it can be utilized in the synthesis of Schiff base ligands for constructing organometallic complexes with applications in materials science and as potential antimicrobial agents . This reagent is intended for use in the discovery and development of new therapeutic agents and is strictly for laboratory research purposes.

Properties

IUPAC Name

4-fluoro-1-N-propan-2-ylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJNISZBIJDONJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine typically involves the alkylation of 4-fluoroaniline with isopropyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or acetonitrile under reflux conditions .

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine exerts its effects involves interactions with specific molecular targets. The amine groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorine atom can enhance the compound’s stability and binding affinity .

Comparison with Similar Compounds

Table 1: Substituent Impact on Properties

Compound Substituent(s) Key Properties/Effects
Target compound 4-F, 1-N-(propan-2-yl) Enhanced electron-withdrawing effect (F), steric hindrance (isopropyl)
1-N-(Propan-2-yl)benzene-1,2-diamine None (base structure) Higher nucleophilicity at amines due to absence of electron-withdrawing groups
4-(Methoxymethyl) derivative 4-CH2OCH3 Electron-donating group increases solubility and alters reactivity
2-Nitro-1,4-phenylenediamine 2-NO2 Strong electron-withdrawing effect; higher melting point (134–140°C)

Table 2: Application Comparison

Compound Applications Reference
Target compound Potential precursor for benzimidazoles (antiviral/anticancer agents)
4-Fluoro-5-(4-phenylpiperazin-1-yl) derivative Anti-influenza A agents (inhibits H1N1/H3N1 replication)
N1,N2-bis(2-fluorobenzyl) derivative Medicinal intermediates (e.g., corrosion inhibitors, polymers)
2-Nitro-1,4-phenylenediamine Dye synthesis; hazardous material (requires careful handling)

Stability and Reactivity

  • Fluorine Substituent : Reduces basicity of adjacent amines compared to methoxy or alkyl substituents, impacting coordination chemistry .
  • Steric Effects: The isopropyl group in the target compound may hinder reactions at the 1-amino position, contrasting with unsubstituted diamines like 1-N-(propan-2-yl)benzene-1,2-diamine .

Biological Activity

4-Fluoro-1-N-(propan-2-yl)benzene-1,2-diamine is an organic compound characterized by a benzene ring substituted with a fluorine atom and two amine groups at the 1 and 2 positions, along with a propan-2-yl group attached to one of the amines. Its unique structure contributes to its potential biological activities, making it a subject of interest in pharmaceutical research.

  • Molecular Formula : C9H12F N2
  • Molecular Weight : Approximately 172.21 g/mol

The presence of the fluorine atom and the branched propan-2-yl group enhances its reactivity and biological activity compared to structurally similar compounds.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds, potentially influencing enzyme activity and metabolic pathways. The fluorine atom may enhance stability and binding affinity, which could lead to increased potency in biological applications.

Summary of Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
4-Fluorobenzene-1,2-diamineC6H7FN2Lacks propan-2-yl side chain
3-FluoroanilineC6H6FNDifferent position of fluorine
4-Fluoroaniline (N-propyl derivative)C9H12FNSimilar side chain but different nitrogen substitution
4-Fluoro-N,N-dimethylbenzene-1,2-diamineC10H12FN2Dimethyl substitutions instead of propan-2-yl

The structural differences contribute to variations in reactivity and biological activity among these compounds.

Case Studies and Research Findings

While specific case studies directly involving this compound are scarce, related research highlights the importance of similar compounds in targeting various biological pathways. For instance, studies on other fluorinated amines have demonstrated their effectiveness in inhibiting specific enzymes or modulating receptor activities, suggesting that this compound may exhibit comparable effects .

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